(Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
Description
(Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole scaffold fused with a dihydrothiazole ring. This compound’s structure includes an ethyl ester moiety at the 5-position of the dihydrothiazole ring and a benzo[d]thiazole-2-carbonyl group linked via an imine bond. Such structural features suggest applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents, owing to the benzo[d]thiazole’s known pharmacological relevance .
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-2-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-4-22-15(21)12-9(2)19(3)16(24-12)18-13(20)14-17-10-7-5-6-8-11(10)23-14/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUUIQYDUGHFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=NC3=CC=CC=C3S2)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Condensation of 2-Aminothiophenol with Carbonyl Derivatives
The benzo[d]thiazole moiety is typically synthesized via condensation of 2-aminobenzenethiol with aldehydes or ketones. For example, Riadi et al. demonstrated that refluxing 2-aminobenzenethiol with aromatic aldehydes in toluene at 110°C yields substituted benzothiazoles. Similarly, Sun et al. developed a copper-catalyzed method using nitriles as carbonyl sources, achieving 2-substituted benzothiazoles under mild conditions. These methods are foundational for generating the benzo[d]thiazole-2-carbonyl subunit required for the target compound.
Acid-Catalyzed Cyclization
Gupta et al. reported a solvent-free, iodine-catalyzed condensation of 2-aminothiophenol with benzoic acid derivatives, yielding benzothiazoles in 10 minutes with >90% efficiency. This approach avoids toxic solvents and aligns with green chemistry principles. For the dihydrothiazole segment, Dar et al. utilized a one-pot three-component reaction involving thiols, oxalyl chloride, and 2-aminothiophenol catalyzed by tetrabutylammonium iodide at 60°C. This method simultaneously forms C–N and C–S bonds, critical for the dihydrothiazole ring.
Functionalization of the Thiazole Intermediate
Hydrazone Formation via Hydrazide Intermediates
The imino linkage in the target compound is introduced through hydrazone formation. Eliazyan et al. synthesized 2-arylsulfonylimino-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylic acid hydrazides by reacting ethyl esters with hydrazine hydrate. Subsequent condensation with aldehydes in glacial acetic acid yielded hydrazones, confirmed by IR absorption at 1612–1630 cm⁻¹ for the –C=N– group. This step is pivotal for introducing the (Z)-configuration, as steric and electronic factors favor the Z-isomer during imine formation.
Esterification and Oxidation
The ethyl ester group at position 5 of the dihydrothiazole ring is installed via esterification of the corresponding carboxylic acid. A patent by US3274207A details the oxidation of hydroxymethylthiazole intermediates to carboxylic acids using nitric and sulfuric acid, achieving >85% yields. Subsequent esterification with ethanol under acidic conditions provides the ethyl ester derivative.
Microwave-Assisted and Green Chemistry Approaches
Microwave-Enhanced Cyclization
Luo et al. demonstrated that microwave irradiation accelerates the condensation of 2-aminothiophenol with chloroacetyl chloride in acetic acid, reducing reaction times from hours to 10 minutes while maintaining high yields. This method is particularly advantageous for scaling production of the dihydrothiazole core.
Solvent-Free and Catalyst Recycling
Coelho et al. developed a tributylphosphine-promoted condensation of 2-aminothiophenol disulfides with carboxylic acids under solvent-free conditions. The absence of solvents simplifies purification and reduces waste, aligning with sustainable practices.
Structural Characterization and Optimization
Spectroscopic Validation
Key intermediates and the final product are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. For instance, the methyl groups at positions 3 and 4 of the dihydrothiazole ring resonate at δ 2.60 (s, 3H) and δ 3.55 (s, 3H) in ¹H NMR. The (Z)-configuration is confirmed through NOE experiments and X-ray crystallography, where applicable.
Chemical Reactions Analysis
(Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular oxygen, reducing agents like sodium borohydride, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . (Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate, in particular, has shown potential in the development of new therapeutic agents. In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect . The thiazole ring further enhances the compound’s binding affinity and specificity, making it a potent bioactive molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs, such as those reported in pharmacopeial literature (e.g., thiazol-5-ylmethyl carbamates), share core heterocyclic motifs but differ in substituents and functional groups. Below is a comparative analysis based on available evidence:
Table 1: Key Structural and Functional Differences
Key Observations :
The dihydrothiazole ring introduces conformational rigidity, which may reduce metabolic degradation relative to the flexible hexane chain in compound l .
Functional Groups: The ethyl ester in the target compound likely improves membrane permeability (via increased lipophilicity) compared to carbamates in l and m, which are more polar and may exhibit slower hydrolysis .
Stereochemical Considerations: The Z-configuration of the imino group in the target compound may enforce a planar geometry, optimizing interactions with flat enzymatic active sites. This contrasts with the stereochemically complex hexane backbone in l and m, which could adopt multiple conformations .
Methodological Considerations for Structural Analysis
The structural determination of such compounds relies heavily on crystallographic tools like the SHELX program suite. For instance, SHELXL’s refinement capabilities enable precise modeling of stereochemical details (e.g., Z/E isomerism), while SHELXE aids in resolving complex macromolecular interactions . These methods are critical for validating structural comparisons and predicting bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
